molecular formula C8H12N2 B2990854 3-(Propan-2-yl)pyridin-2-amine CAS No. 1101060-79-0

3-(Propan-2-yl)pyridin-2-amine

Cat. No. B2990854
CAS RN: 1101060-79-0
M. Wt: 136.198
InChI Key: GHZOLPYPAQAMKG-UHFFFAOYSA-N
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Description

“3-(Propan-2-yl)pyridin-2-amine” is a chemical compound that has been used in the synthesis of various other compounds . It is part of the pyridin-2-ylamides family, which are known for their significant biological and therapeutic value .


Synthesis Analysis

The synthesis of “3-(Propan-2-yl)pyridin-2-amine” involves a chemodivergent process from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free .


Molecular Structure Analysis

While specific molecular structure analysis for “3-(Propan-2-yl)pyridin-2-amine” was not found, related compounds with pyridin-2-yl structures have been studied . For instance, each zinc (II) ion in a related compound is coordinated with two pyridyl amines, a tertiary amine, an alkoxide oxygen, and a phosphate oxygen to form a trigonal bipyramidal geometry .


Chemical Reactions Analysis

“3-(Propan-2-yl)pyridin-2-amine” has been used in various chemical reactions. For instance, it has been used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido .

Scientific Research Applications

Antimicrobial Potential

Compounds similar to “3-(Propan-2-yl)pyridin-2-amine” have been shown to possess good antimicrobial properties. This suggests potential use in developing new antimicrobial agents that could be effective against various bacteria and fungi .

Anti-tubercular Agents

Derivatives of pyridin-amine compounds have been explored for their anti-tubercular activity. They are tested for cell viability and IC50 values to determine their effectiveness against tuberculosis .

Drug Development

The ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of pyridin-amine derivatives are analyzed to identify promising drug candidates. This is crucial for drug development to avoid failures in later stages .

Chemical Synthesis

Pyridin-amine compounds are used in chemical synthesis as intermediates or building blocks for creating more complex molecules. They can be found in various catalogs for scientific research purposes .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various biochemical pathways.

Mode of Action

It’s plausible that it may act as a kinase inhibitor, similar to other pyridine derivatives . Kinase inhibitors work by binding to the kinase enzyme and blocking its activity, which can lead to changes in the phosphorylation state of proteins and impact various cellular processes.

Biochemical Pathways

Given its potential role as a kinase inhibitor, it could impact a variety of pathways where kinases play a key role, such as cell growth, differentiation, and apoptosis .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The molecular and cellular effects of 3-(Propan-2-yl)pyridin-2-amine’s action would depend on its specific targets and mode of action. As a potential kinase inhibitor, it could lead to changes in protein phosphorylation states, impacting various cellular processes such as cell growth and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Safety and Hazards

While specific safety and hazard information for “3-(Propan-2-yl)pyridin-2-amine” was not found, a related compound, “N-(Pyridin-3-ylmethyl)propan-2-amine”, is classified as Acute Tox. 4 Oral, indicating it is toxic if swallowed .

properties

IUPAC Name

3-propan-2-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZOLPYPAQAMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1101060-79-0
Record name 3-(propan-2-yl)pyridin-2-amine
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